

Spectroscopic comparison of Ethoxycyclopentane with related solvents

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Compound of Interest

Compound Name: Ethoxycyclopentane

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A Spectroscopic Comparison of **Ethoxycyclopentane** with Related Ether Solvents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solvent selection for chemical synthesis and drug development, the choice of an appropriate ether is critical. Beyond considerations of reactivity and solubility, a thorough understanding of a solvent's spectroscopic properties is essential for reaction monitoring and quality control. This guide provides a detailed spectroscopic comparison of **ethoxycyclopentane** with three commonly used ether solvents: cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (2-MeTHF), and tetrahydrofuran (THF).

While experimental spectroscopic data for **ethoxycyclopentane** is not readily available in public databases, this guide presents a compilation of experimental data for the related solvents and provides predicted values for **ethoxycyclopentane** based on the analysis of analogous compounds. This comparative analysis is intended to serve as a valuable resource for researchers utilizing these solvents in their work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of **ethoxycyclopentane** and the selected related solvents.

¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The chemical shifts in ^1H NMR are indicative of the electronic environment of the protons in a molecule. For ethers, the protons on the carbons adjacent to the oxygen atom are characteristically shifted downfield.

Compound	Proton	Predicted/Experimental Chemical Shift (δ ppm)
Ethoxycyclopentane	-O-CH- (cyclopentyl)	~3.6 (Predicted)
-O-CH ₂ - (ethyl)	~3.4 (Predicted)	
-CH ₂ - (cyclopentyl)	~1.5-1.8 (Predicted)	
-CH ₃ (ethyl)	~1.2 (Predicted)	
Cyclopentyl Methyl Ether (CPME)	-O-CH- (cyclopentyl)	3.63
-O-CH ₃	3.25	
-CH ₂ - (cyclopentyl)	1.5-1.7	
2-Methyltetrahydrofuran (2-MeTHF)	-O-CH-	~3.8-4.0
-CH-CH ₃	~1.1-1.2 (d)	
Various -CH ₂ -	~1.5-2.0	
Tetrahydrofuran (THF)[1]	-O-CH ₂ -	~3.7
-CH ₂ -CH ₂ -	~1.8	

^{13}C NMR Spectral Data

^{13}C NMR provides information about the carbon skeleton of a molecule. Similar to ^1H NMR, carbons bonded to the ether oxygen are deshielded and appear at a higher chemical shift.

Compound	Carbon	Predicted/Experimental Chemical Shift (δ ppm)
Ethoxycyclopentane	-O-CH- (cyclopentyl)	~80 (Predicted)
-O-CH ₂ - (ethyl)	~63 (Predicted)	
-CH ₂ - (cyclopentyl, adjacent to O-CH)	~32 (Predicted)	
-CH ₂ - (cyclopentyl, distant from O-CH)	~23 (Predicted)	
-CH ₃ (ethyl)	~15 (Predicted)	
Cyclopentyl Methyl Ether (CPME)	-O-CH- (cyclopentyl)	81.7
-O-CH ₃	56.9	
-CH ₂ - (cyclopentyl, adjacent to O-CH)	32.8	
-CH ₂ - (cyclopentyl, distant from O-CH)	23.8	
2-Methyltetrahydrofuran (2-MeTHF)	-O-CH-	~75-77
-O-CH ₂ -	~67-68	
-CH-CH ₃	~30-35	
-CH ₂ -	~25-30	
-CH ₃	~21	
Tetrahydrofuran (THF)	-O-CH ₂ -	~68
-CH ₂ -CH ₂ -	~26	

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The characteristic C-O stretching vibration in ethers is a key diagnostic feature.

Compound	Functional Group	Predicted/Experimental Absorption (cm ⁻¹)
Ethoxycyclopentane	C-O Stretch	~1100-1150 (Predicted)
Cyclopentyl Methyl Ether (CPME)	C-O Stretch	~1100
2-Methyltetrahydrofuran (2-MeTHF)	C-O Stretch	~1080
Tetrahydrofuran (THF)	C-O Stretch	~1070

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** Prepare a solution of the solvent to be analyzed in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 1-5% (v/v) for ¹H NMR and 10-20% (v/v) for ¹³C NMR.
- Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:** Acquire the NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
- Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

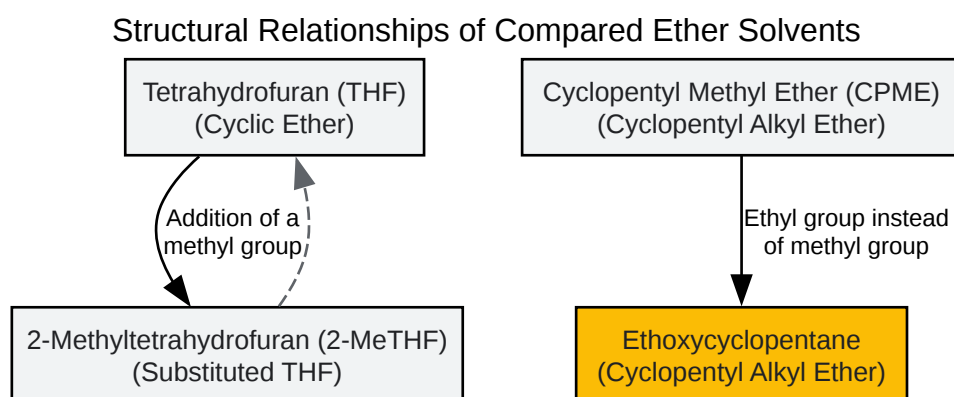
- **Sample Preparation:** For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- **Background Spectrum:** Record a background spectrum of the clean, empty salt plates.
- **Sample Spectrum:** Place a drop of the liquid sample between the plates to form a thin film and acquire the sample spectrum.
- **Data Analysis:** The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the absorbance spectrum of the sample.

Raman Spectroscopy

- **Sample Preparation:** Place the liquid sample in a glass vial or cuvette.
- **Instrumentation:** Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 785 nm).
- **Data Acquisition:** Focus the laser on the sample and collect the scattered light. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum shows the Raman shift (in cm^{-1}) versus intensity.

Visualizations

Logical Relationship of Compared Solvents

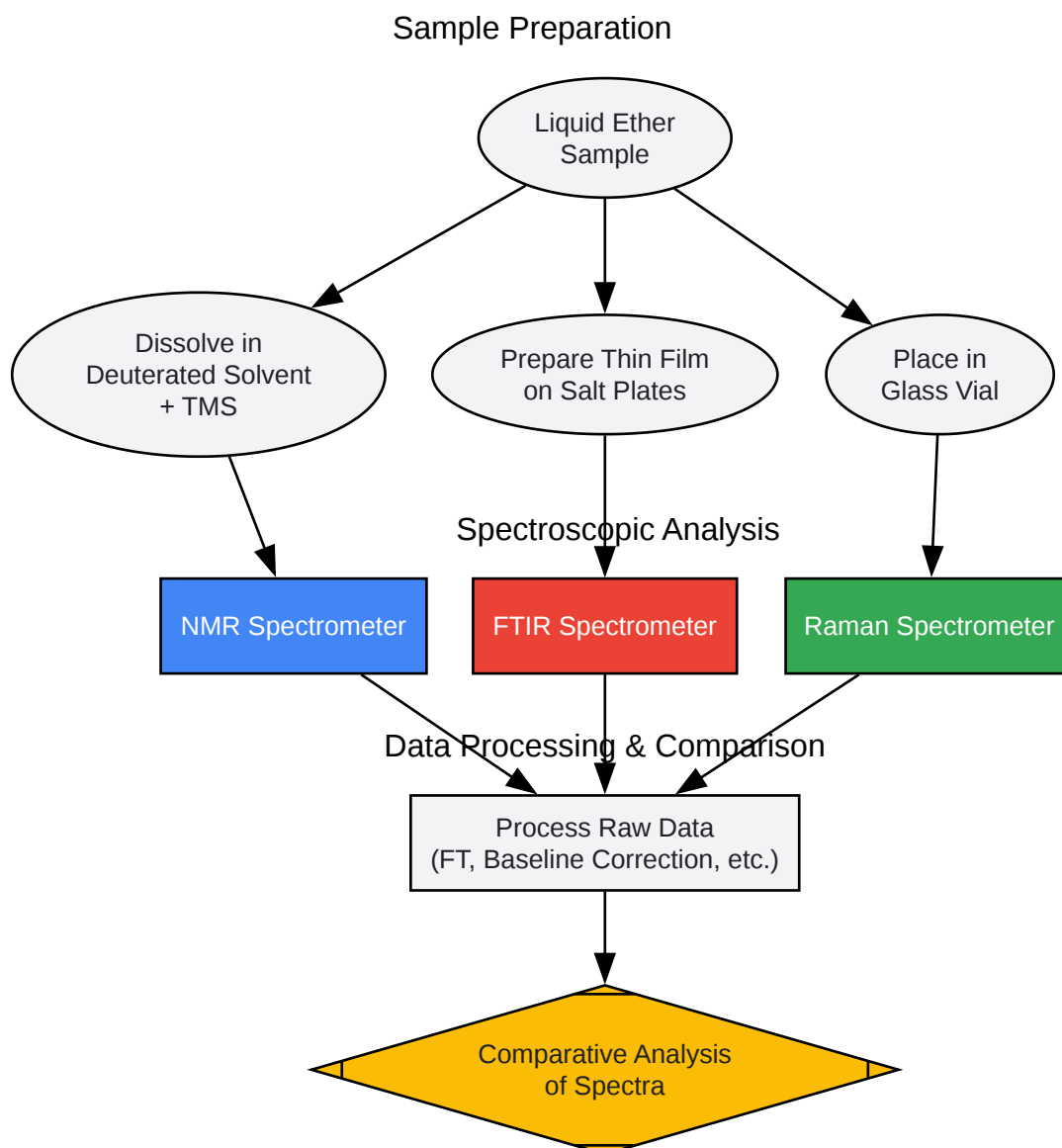


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Caption: Structural relationships of the compared ether solvents.

Experimental Workflow for Spectroscopic Analysis

General Workflow for Spectroscopic Comparison



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Caption: General experimental workflow for spectroscopic analysis.

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References

- 1. ETHYLCYCLOPENTANE(1640-89-7) ¹³C NMR [m.chemicalbook.com]
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